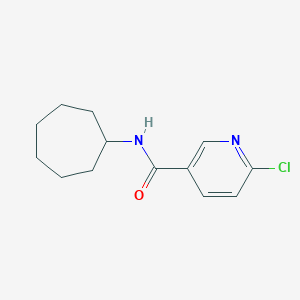
4-bromo-N-(2-furylmethyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-furylmethyl)-3,5-dimethoxybenzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is also known as FUB-144 and is a synthetic cannabinoid that acts as a potent agonist for the CB1 and CB2 receptors. In
Wirkmechanismus
FUB-144 acts as a potent agonist for the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central and peripheral nervous systems, respectively. When FUB-144 binds to these receptors, it activates a signaling cascade that leads to various physiological effects.
Biochemical and Physiological Effects
FUB-144 has been shown to have a range of biochemical and physiological effects, including analgesia, appetite stimulation, and immunomodulation. It has also been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FUB-144 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation without the confounding effects of other receptors. However, one limitation of FUB-144 is its potential for abuse and dependence, which may limit its use in human studies.
Zukünftige Richtungen
There are several future directions for research on FUB-144. One area of interest is the potential use of FUB-144 in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of more selective agonists for the CB1 and CB2 receptors that have fewer side effects and a lower potential for abuse. Additionally, further research is needed to determine the long-term effects of FUB-144 use and its potential for dependence and withdrawal.
Synthesemethoden
The synthesis of FUB-144 involves the reaction of 4-bromo-3,5-dimethoxybenzaldehyde with 2-furanmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the final compound, FUB-144, by reacting it with benzoyl chloride in the presence of a base such as triethylamine. The purity of the final product can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
FUB-144 has potential applications in scientific research due to its ability to selectively activate the CB1 and CB2 receptors. These receptors are involved in a variety of physiological processes, including pain perception, appetite regulation, and immune response. By studying the effects of FUB-144 on these receptors, researchers can gain a better understanding of the role of the endocannabinoid system in these processes.
Eigenschaften
Molekularformel |
C14H14BrNO4 |
|---|---|
Molekulargewicht |
340.17 g/mol |
IUPAC-Name |
4-bromo-N-(furan-2-ylmethyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C14H14BrNO4/c1-18-11-6-9(7-12(19-2)13(11)15)14(17)16-8-10-4-3-5-20-10/h3-7H,8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
ZLSLLRNPSCBISF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCC2=CC=CO2 |
Kanonische SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)

![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)








![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)